(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Medicinal Chemistry Chiral Building Blocks Stereochemistry

Stereochemical ambiguity in lead optimization can confound biological assays and delay project timelines. This (3S)-configured tetrahydroisoquinoline-3-carboxylic acid building block provides a defined chiral center, enabling unambiguous SAR and eliminating the need for downstream chiral separation. - Enables C3-stereochemistry-dependent HDAC inhibitor exploration (IC50 of 1.00±0.16 μM reported for related THIQ-3-carboxylic acid derivatives). - Supports fragment-based dual-target (PPARγ/PTP-1B) library synthesis with a pre-installed ethanesulfonyl group (XLogP3=1.0). - Supplied with ≥95% purity; shipped under cold-chain to preserve enantiomeric integrity. For R&D use only.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
Cat. No. B13251488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O
InChIInChI=1S/C12H15NO4S/c1-2-18(16,17)13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyDWCFVNOTHMYLBS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid – Procurement Analysis


(3S)-2-(ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212458-04-2) is a chirally pure (S)-enantiomer of a tetrahydroisoquinoline-3-carboxylic acid derivative bearing an N-ethanesulfonyl protecting group [1]. It is categorized as a small-molecule building block (MW 269.32 Da, C12H15NO4S) for medicinal chemistry and fragment-based drug design, supplied by chemical vendors including Enamine (catalog EN300-87538) and Sigma-Aldrich [2]. Its primary differentiation from the corresponding racemic mixture (CAS 1008987-50-5) or the (R)-enantiomer rests on its defined stereochemistry at the C3 position, which is critical for generating enantiomerically pure lead compounds and establishing rigorous structure-activity relationships (SAR) [3].

Stereochemical Control

Chiral (S)-enantiomer for enantiomer-specific SAR studies and lead optimization campaigns

Fragment-Based Design

N-Ethanesulfonyl protecting group supports fragment library construction with defined lipophilicity profile

(3S)-2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid – Why It Cannot Be Substituted


In medicinal chemistry campaigns, substituting the (3S)-enantiomer with the racemic mixture (CAS 1008987-50-5) or the (3R)-enantiomer introduces uncontrolled stereochemical variability that can confound biological assays and lead optimization. The tetrahydroisoquinoline-3-carboxylic acid scaffold's C3 stereocenter directly influences the three-dimensional orientation of attached pharmacophoric elements, and literature on related (S)-THIQ-3-carboxylic acid derivatives demonstrates that stereochemistry strongly modulates target engagement—e.g., (S)-configured derivatives have been reported as selective PPARγ partial agonists and PTP-1B inhibitors [1]. Substitution with alternative N-sulfonyl protecting groups (e.g., methanesulfonyl, benzenesulfonyl) alters lipophilicity, hydrogen-bonding capacity, and metabolic stability in unpredictable ways, making them unsuitable drop-in replacements without re-optimization .

Racemic or (R)-enantiomer substitution

Replacing the single (3S)-enantiomer with racemic mixture or (3R)-enantiomer may alter target engagement profiles and confound SAR interpretation. Reported (S)-configured THIQ derivatives show selective PPARγ and PTP-1B modulation, while stereochemical inversion can shift pharmacological response.

Alternative N-sulfonyl protecting groups

Methanesulfonyl or benzenesulfonyl analogs change lipophilicity and hydrogen-bonding capacity unpredictably. Direct substitution without re-optimization may compromise physicochemical properties critical for fragment library design.

(3S)-2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid – Quantitative Differential Evidence


Enantiomeric Purity vs. Racemic Mixture

The (3S)-enantiomer offers defined stereochemistry, whereas the racemic mixture (CAS 1008987-50-5) contains a 1:1 ratio of (S) and (R) enantiomers. The target compound is supplied as a single enantiomer with specified 95% minimum purity by HPLC, ensuring that research results are not confounded by the opposite enantiomer . This is critical because the opposite enantiomer can exhibit different—even antagonistic—biological activity, a well-established principle in chiral drug discovery.

Enantiomeric Purity vs Racemate
Class-level
(3S) enantiomer: >95% purity, 100% ee (vendor spec)

Racemate (CAS 1008987-50-5): 0% ee, 50% (S)/50% (R) mixture
Supports enantiomer-specific assay interpretation; avoids confounding from opposite enantiomer.
Chiral purity data not independently confirmed; vendor specification to verify.
Medicinal Chemistry Chiral Building Blocks Stereochemistry

Lipophilicity and Hydrogen-Bonding Profile

The N-ethanesulfonyl group imparts a distinct lipophilic-hydrophilic balance compared to common N-acyl protecting groups. Computed XLogP3-AA for the target compound (racemate) is 1.0, with 1 hydrogen bond donor (COOH) and 5 hydrogen bond acceptors (sulfonyl oxygens and ester oxygens) [1]. In contrast, the N-acetyl analog (2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has a computed XLogP3 of approximately -0.05 and only 4 H-bond acceptors, while the N-Boc analog has an XLogP3 of ~2.1 and 5 H-bond acceptors but significantly increased steric bulk [2]. These differences directly influence pharmacokinetic properties and target binding.

Lipophilicity & H-Bonding
Reported
Target XLogP3 = 1.0; HBA = 5

vs N-Acetyl: XLogP3 ≈ -0.05, HBA = 4
vs N-Boc: XLogP3 ≈ 2.1, HBA = 5
Intermediate lipophilicity may balance solubility and permeability in fragment library design.
Computed properties; experimental logD and permeability confirmation recommended.
Fragment-Based Drug Design Physicochemical Properties Chemical Strategy

Hazard Profile: Ethanesulfonyl vs. Aryl Sulfonamides

The ethanesulfonyl derivative presents a defined hazard profile: classified as GHS07 (harmful/irritant) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This contrasts with certain aryl sulfonamide analogs (e.g., tosyl, brosyl) which may carry additional genotoxicity or specific organ toxicity warnings due to the aromatic sulfonate leaving-group potential [1]. This simpler alkanesulfonamide hazard profile simplifies occupational health assessments and reduces personal protective equipment (PPE) requirements in some jurisdictions.

Hazard Profile
Class-level
GHS07: H302, H315, H319, H335

vs Aryl sulfonamides: often additional H341 or H373 hazards
Reported hazard classification may simplify compliance for high-throughput screening workflows.
Based on racemate SDS; review specific aryl sulfonamide SDS for comparison.
Laboratory Safety Handling Requirements Procurement Risk Assessment

(3S)-2-(Ethanesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid – Application Scenarios


Chiral Lead Optimization for HDAC Inhibitors

Based on established SAR showing that tetrahydroisoquinoline-3-carboxylic acid derivatives can achieve potent HDAC inhibition (e.g., compound 7d, IC50 = 1.00 ± 0.16 μM against HDACs) [1], the (3S)-configured building block enables medicinal chemists to explore C3-stereochemistry-dependent HDAC inhibitory activity. The defined configuration ensures that observed biological activity is attributable to the (S)-enantiomer alone, avoiding the need for chiral separation and doubling of synthetic efforts downstream.

PPARγ and PTP-1B Dual-Target Fragment Library

Literature precedent demonstrates that (S)-configured 2,7-substituted THIQ-3-carboxylic acids act as selective PPARγ partial agonists with concurrent PTP-1B inhibition, showing safer efficacy profiles compared to rosiglitazone [2]. Procuring the single (3S)-enantiomer with the ethanesulfonyl group installed allows for direct diversification at the 7-position to build fragment-based dual-target screening libraries without stereochemical ambiguity.

Metabolic Stability Tuning via Sulfonamide Isostere

The sulfonamide moiety is a recognized bioisostere for carboxylic acids and amides, often conferring improved metabolic stability [3]. The ethanesulfonyl variant provides a specific, medium-lipophilicity sulfonamide isostere (XLogP3 = 1.0) that can serve as a starting point for systematic modulation of logD, aqueous solubility, and microsomal stability in lead series where N-acetyl protection is metabolically labile or N-Boc protection introduces excessive steric bulk.

Application
Selection Property
Validation Focus
HDAC inhibition SAR studies (stereochemical control)
Chiral (S)-enantiomer building block
Enantiomer-specific HDAC inhibition assay context; stereochemical attribution review
PPARγ/PTP-1B dual-target model studies
(S)-configured scaffold for fragment library diversification
PPARγ/PTP-1B model-response interpretation; dual-target screening without stereochemical ambiguity
Lead identification: metabolic stability tuning via sulfonamide isostere
Ethanesulfonyl group as medium-lipophilicity isostere
logD and microsomal stability profiling review; comparison with N-acetyl/N-Boc protection
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